molecular formula C22H45NO B14162361 n-Butyloctadecanamide CAS No. 4219-50-5

n-Butyloctadecanamide

Cat. No.: B14162361
CAS No.: 4219-50-5
M. Wt: 339.6 g/mol
InChI Key: OHOPIZUOANPWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Butyloctadecanamide: is an organic compound with the molecular formula C22H45NO . It is a type of amide, specifically an aliphatic secondary amide, which means it has a nitrogen atom bonded to two alkyl groups. This compound is also known by other names such as N-butylstearamide and octadecanamide, N-butyl- .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Butyloctadecanamide can be synthesized through the reaction of octadecanoic acid (stearic acid) with butylamine . The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where stearic acid and butylamine are reacted under controlled temperatures and pressures. Catalysts such as zinc oxide or alumina may be used to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: n-Butyloctadecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

n-Butyloctadecanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-butyloctadecanamide involves its interaction with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chain length and the presence of the butyl group, which imparts distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific interactions with lipid membranes and proteins .

Properties

CAS No.

4219-50-5

Molecular Formula

C22H45NO

Molecular Weight

339.6 g/mol

IUPAC Name

N-butyloctadecanamide

InChI

InChI=1S/C22H45NO/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)23-21-6-4-2/h3-21H2,1-2H3,(H,23,24)

InChI Key

OHOPIZUOANPWQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.